Imipramine-2,4,6,8-d4 Hydrochloride
Overview
Description
Imipramine-2,4,6,8-d4 Hydrochloride is a deuterated version of Imipramine Hydrochloride . Imipramine Hydrochloride is a tricyclic antidepressant (TCA) used for the treatment of depression and enuresis . It is also known to increase the activity of a chemical called serotonin in the brain .
Molecular Structure Analysis
The molecular formula of Imipramine-2,4,6,8-d4 Hydrochloride is C19H21ClD4N2 . The average mass is 320.893 Da . More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
Imipramine-2,4,6,8-d4 Hydrochloride is a crystalline solid with a melting point of 174-175°C . It is slightly soluble in chloroform and methanol . It should be stored at -20°C .Scientific Research Applications
Imipramine Hydrochloride's Role in Psychiatric Research
Imipramine hydrochloride has been instrumental in psychiatric research, particularly in understanding the responsiveness of subjects to the drug. Studies have explored its activation of psychotic processes in schizophrenic patients without significantly altering the mental status of normals and neurotics. This has provided a tool for manipulating psychotic processes and revealing differences between diagnostic subgroups, contributing to a deeper understanding of psychotic processes (Gershon et al., 1962).
Application in Analytical Techniques
A novel application of Imipramine-2,4,6,8-d4 Hydrochloride in scientific research is evident in its use for estimating the fraction of imipramine converted to desipramine. This was demonstrated through a stable isotope coadministration technique, providing a more precise understanding of the drug's metabolic pathways (Sasaki et al., 1990).
Spectroscopic and Theoretical Studies
Imipramine hydrochloride has been the subject of detailed spectroscopic and theoretical studies. These studies have investigated its molecular structure, molecular electrostatic potential, natural bond orbital analysis, and its linear and non-linear optical properties. This research provides critical insights into the drug’s chemical properties and behavior (Sagdinc et al., 2018).
Imipramine Hydrochloride in Biochemical Research
The interaction of Imipramine hydrochloride with gemini surfactants has been studied to understand the biochemical behavior of this amphiphilic drug. These interactions, evaluated through conductimetric measurements, provide insights into the drug’s interaction with cell membranes and potential applications in drug delivery systems (Rub et al., 2014).
Understanding Drug Metabolism
Significant research has been conducted on the metabolic pathways of imipramine, including studies on its demethylation process. These studies are critical in understanding the pharmacokinetics of imipramine, which is crucial for optimizing its therapeutic efficacy (Michaelis & Stille, 1968).
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i3D,4D,10D,11D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXIYZZBJDEEP-PTAOTMHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCN(C)C)[2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662037 | |
Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imipramine-2,4,6,8-d4 Hydrochloride | |
CAS RN |
61361-33-9 | |
Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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